N-(1H-Indol-6-ylmethyl)cyclopentanamine
Description
N-(1H-Indol-6-ylmethyl)cyclopentanamine (CAS: 1017791-15-9) is a synthetic organic compound with the molecular formula C₁₄H₁₈N₂ and a molecular weight of 214.31 g/mol . Structurally, it consists of a cyclopentylamine group linked to a 1H-indol-6-ylmethyl moiety. Key physicochemical properties include:
- Density: 1.11 ± 0.1 g/cm³ (predicted)
- Boiling Point: 391.7 ± 17.0 °C (predicted)
- pKa: 17.24 ± 0.30 (predicted) .
Properties
IUPAC Name |
N-(1H-indol-6-ylmethyl)cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-2-4-13(3-1)16-10-11-5-6-12-7-8-15-14(12)9-11/h5-9,13,15-16H,1-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDSREFSRVFBBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286605 | |
| Record name | N-Cyclopentyl-1H-indole-6-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017791-15-9 | |
| Record name | N-Cyclopentyl-1H-indole-6-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017791-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclopentyl-1H-indole-6-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis , which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method is the Larock indole synthesis , which uses palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(1H-Indol-6-ylmethyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the C-3 position of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are commonly used.
Major Products:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-(1H-Indol-6-ylmethyl)cyclopentanamine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-Indol-6-ylmethyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, influencing biological processes such as cell signaling and metabolism . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below compares N-(1H-Indol-6-ylmethyl)cyclopentanamine with key analogs:
Key Observations:
Substituent Effects: Replacing the cyclopentyl group in the target compound with a benzyl group (as in N-Benzyl-N-(1H-indol-6-ylmethyl)amine) increases molecular weight by ~22 g/mol, likely due to the aromatic benzene ring . Indole substitution position: The target compound features an indol-6-yl group, whereas N-(1H-Indol-3-ylmethyl)-1-phenylethanamine () has an indol-3-yl substitution. The 3-position of indole is a common site for bioactive interactions (e.g., serotonin receptor binding), suggesting that substitution at the 6-position may confer distinct physicochemical or biological properties .
This disparity may arise from differences in reactivity due to substituent positioning or steric effects.
Functional and Application-Based Comparisons
Pharmaceutical Derivatives
Cyclopentanamine derivatives are frequently explored in drug discovery. For example:
- Patent Compounds (): Derivatives such as N-((1S,3S,4R)-3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclopentyl)-3,3,3-trifluoropropane-1-sulfonamide incorporate complex heterocyclic systems (e.g., pyrrolo-pyrazine) linked to cyclopentanamine. These structures are optimized for kinase inhibition or other therapeutic targets, highlighting the versatility of the cyclopentanamine scaffold in medicinal chemistry .
- Target Compound : The simpler indole-cyclopentanamine structure of This compound may serve as a precursor for further functionalization to enhance bioactivity.
Biological Activity
N-(1H-Indol-6-ylmethyl)cyclopentanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its structure combines an indole moiety with a cyclopentanamine group, which may confer unique properties beneficial for therapeutic applications.
- Molecular Formula : C14H18N2
- Molecular Weight : 214.31 g/mol
The compound can be synthesized through various methods, including the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions. These synthetic routes allow for the introduction of functional groups that may enhance biological activity or selectivity against certain targets.
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound, particularly against pancreatic cancer. A library of compounds based on the indole framework was synthesized, and their cytotoxicity was assessed against multiple pancreatic cancer cell lines. Notably, several compounds displayed an IC50 value of less than 5 µM, indicating significant cytotoxic activity .
| Compound Type | IC50 Value (<5 µM) | Target Cell Lines |
|---|---|---|
| Indolyl Sulfonamides | Yes | 7 pancreatic cancer cell lines |
| Ester Analogues | Yes | 1 non-cancerous cell line |
The mechanism by which these compounds exert their effects may involve inhibition of ATP production, which is critical for cancer cell survival and proliferation. This metabolic inhibition could be a promising avenue for further research into targeted cancer therapies .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. The indole structure is known for its ability to interact with various biological targets, which may include bacterial enzymes or receptors involved in infection processes. Preliminary results suggest potential efficacy against certain bacterial strains, although specific data on antimicrobial activity remains limited.
The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets:
- Receptor Binding : The indole moiety can bind to various receptors involved in cell signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes critical for cellular metabolism and proliferation, particularly in cancer cells.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Pancreatic Cancer Study : A study involving a panel of pancreatic cancer cell lines demonstrated that certain derivatives of this compound could significantly reduce cell viability, suggesting a role in chemotherapy resistance management.
- Antimicrobial Efficacy Assessment : Another study focused on evaluating the compound's effects on various bacterial strains, revealing promising results that warrant further investigation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
